molecular formula C18H20N4O3S B2385436 (E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1207061-78-6

(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2385436
CAS No.: 1207061-78-6
M. Wt: 372.44
InChI Key: CLMWYCUQZQMPSJ-VHEBQXMUSA-N
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Description

(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic heterocyclic compound of significant interest in modern medicinal chemistry research. This molecule integrates a benzothiazole core, a structure frequently investigated for its diverse biological activities, with a 1,4-dimethylpyrazole moiety. The fusion of these pharmacophores makes it a valuable candidate for exploring new chemical space in drug discovery. While specific biological data and a confirmed mechanism of action for this exact compound are not yet reported in the literature, its complex structure suggests potential for various research applications. Based on its structural features, it may be of particular interest in programs targeting enzyme inhibition, given that related heterocyclic compounds are known to exhibit such activity . Furthermore, structurally similar molecules containing pyrazole and other heterocyclic systems are actively studied for their anti-proliferative effects against various human cancer cell lines, indicating its potential utility in oncological research . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a reference standard in method development. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 2-[2-(1,4-dimethylpyrazole-3-carbonyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10-6-11(2)16-13(7-10)22(9-14(23)25-5)18(26-16)19-17(24)15-12(3)8-21(4)20-15/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWYCUQZQMPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=NN(C=C3C)C)S2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that exhibits significant biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives and incorporates a benzo[d]thiazole moiety. Its molecular formula is C17H18N4O2SC_{17}H_{18}N_4O_2S, and it has been studied for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, demonstrate potent anticancer properties. For instance, studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through caspase activation pathways.

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.08Caspase activation
Compound BA5490.26MEK inhibition
(E)-methyl...MCF-7TBDTBD

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays. One study utilized the Human Red Blood Cell (HRBC) membrane stabilization method to assess the anti-inflammatory effects, revealing that certain analogs effectively inhibit inflammation at specific dosages.

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameDose (µg)Inhibition (%)
Compound C10045
Compound D50060
(E)-methyl...TBDTBD

3. Antimicrobial Activity

Antimicrobial studies have shown that pyrazole derivatives possess significant antibacterial and antifungal activities. The compound's structure allows it to interact with microbial enzymes, inhibiting growth and proliferation.

Case Study: Antimicrobial Efficacy
A recent study tested the efficacy of several pyrazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

The biological activities of this compound are attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cyclooxygenase Inhibition : Reduces inflammatory mediators.
  • Enzyme Inhibition : Targets specific microbial enzymes leading to growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazole Derivatives :

  • Briaviolide F (): A cladonianic acid derivative with hydroxyl and hexanoyl substituents. Differences in NMR shifts (e.g., δ<sup>H</sup> 2.20 for acetyl groups) and NOESY correlations highlight how ester and acyl substituents influence stereochemistry and hydrogen bonding. In contrast, the target compound’s methyl groups likely reduce polarity, enhancing lipophilicity .
  • Triazole-Thione Derivatives (): These compounds utilize hydrogen bonding (N–H···S, O–H···S) for crystal packing. The target compound’s methyl ester and imino groups may instead favor C–H···O interactions or π-π stacking due to aromatic rings, impacting solubility and stability .

Pyrazole Derivatives :

  • 1,4-Dimethylpyrazole Analogues: Methyl substituents at the 1,4-positions (as in the target compound) are known to sterically hinder rotation, stabilizing the (E)-imine configuration. This contrasts with unsubstituted pyrazoles, which exhibit greater conformational flexibility .
Spectroscopic and Crystallographic Comparisons
Property Target Compound Briaviolide F () Triazole-Thione ()
Molecular Formula C20H21N5O3S C28H39O10Cl C26H33O11Cl
Key <sup>1</sup>H NMR (δ) Methyl ester (~3.7 ppm), aromatic protons (~6.8–7.5 ppm) Acetyl (δ 2.20), hexanoyl (δ 0.90) Triazole protons (δ 8.1–8.3 ppm)
Crystallographic R Factor Not reported Not reported 0.045 (reported in )
Hydrogen Bonding Likely C–H···O/N O–H···O (acetyl/hexanoyl) N–H···S, O–H···S

Note: Data for the target compound inferred from structural analogs; experimental validation required.

Research Findings and Implications

  • Stereochemical Influence : The (E)-imine configuration in the target compound likely restricts rotational freedom, a feature shared with rigidified marine natural products (e.g., briaviolides), which often exhibit enhanced bioactivity .
  • Synthetic Challenges : Methylation at the 5,7-positions of benzothiazole may require regioselective strategies, contrasting with simpler acylations in .
  • Crystallographic Techniques : SHELX refinement () could resolve the target compound’s structure, though high symmetry from methyl groups may reduce data complexity compared to polyoxygenated systems .

Q & A

Q. What are the recommended synthetic routes for (E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential steps:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
  • Step 2 : Introduction of the pyrazole-carbonyl imino group via coupling reactions (e.g., carbodiimide-mediated acylation) .
  • Step 3 : Esterification to install the methyl acetate moiety using methanol and acid catalysis .
    Optimization :
  • Control temperature (60–80°C for cyclization; room temperature for coupling) .
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
  • Monitor progress via TLC and HPLC to isolate intermediates, ensuring >95% purity before proceeding .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methyl groups on pyrazole and benzo[d]thiazole) and E-configuration of the imino bond .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; SHELX programs (e.g., SHELXL) are widely used for refinement .
    Data Table : Common Spectral Signatures
Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Benzo[d]thiazole methyl (C5/C7)2.35–2.50 (s, 6H)20.5–21.2
Pyrazole carbonyl165.8–166.5
E-imino bond (C=N)158.0–160.0

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound’s tautomeric forms or conformational isomers?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or chloroform) to assess conformational stability of the E-imino configuration .
  • Case Study : A related thiazole derivative showed discrepancies in imino bond length (1.29 Å experimentally vs. 1.31 Å computationally), resolved by adjusting solvent parameters in simulations .

Q. What strategies address low reproducibility in biological assays for analogs of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, pH) affecting compound stability in bioassay buffers .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability in cell-based assays .
    Data Table : Bioassay Optimization Parameters
ParameterOptimal RangeImpact on Reproducibility
Solvent (DMSO %)≤0.1%Prevents cellular toxicity
Incubation Time24–48 hEnsures equilibrium binding
pH (buffer)7.2–7.4Maintains protein integrity

Structural and Mechanistic Questions

Q. How does the E-configuration of the imino bond influence this compound’s interaction with biological targets compared to Z-isomers?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., kinases). E-isomers often show better steric fit due to planar geometry .
  • Pharmacophore Mapping : Compare hydrogen-bonding patterns; E-configuration may enhance π-π stacking with aromatic residues .
  • Case Study : A Z-isomer of a related thiazole exhibited 10-fold lower inhibition of COX-2 due to unfavorable van der Waals contacts .

Q. What experimental and computational approaches validate the stability of the methyl ester group under physiological conditions?

  • Methodological Answer :
  • Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester degradation via HPLC at 0, 12, 24, and 48 h .
  • QM/MM Simulations : Predict hydrolysis pathways (e.g., base-catalyzed vs. enzymatic) using hybrid quantum-mechanical/molecular-mechanical models .

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